molecular formula C7H8O3 B3191752 Methyl 4-methylfuran-3-carboxylate CAS No. 57279-03-5

Methyl 4-methylfuran-3-carboxylate

Cat. No. B3191752
CAS RN: 57279-03-5
M. Wt: 140.14 g/mol
InChI Key: PUWMYLHEKBBUNG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Methyl 4-methylfuran-3-carboxylate has a furan ring with a methyl group at the 4-position and a carboxylate group at the 3-position. The molecular formula is C7H8O3 .

Chemical Reactions Analysis

The compound can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations. For example, it can undergo Michael additions, intramolecular nucleophilic additions, and ring-opening reactions to form diverse furan derivatives .

Scientific Research Applications

Synthesis and Transformation

Methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate has been synthesized through a process involving the condensation of 3-acetyl-4-methylfurazan with diethyl oxalate, followed by treatment with hydrazine. This compound is then nitrated to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid. The amide of this acid is used in Hofmann rearrangement to yield various derivatives, demonstrating the compound's role in complex chemical synthesis (Kormanov et al., 2017).

Functionalized Derivatives

Research has shown that methyl tetrahydrofuran-3-carboxylates or their 5-oxo analogues can be obtained via a sequence of reactions starting from cyclopropanes. This process includes deprotonation, addition of carbonyl compounds, ring cleavage, and either reductive or oxidative work-up, illustrating the compound's utility in creating functionally diverse derivatives (Brückner & Reissig, 1985).

Multi-component Reaction Strategy

Methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates have been synthesized using a multi-component reaction strategy, involving the addition of an isocyanide to 4-oxo-2-butynoate in the presence of an aldehyde. This process highlights the compound's role in regioselective synthesis and its applications in organic chemistry (Huynh et al., 2014).

Phosphorylation and Alkylation

Ethyl 5-isobutyl-2-methylfuran-3-carboxylate has been studied for its reactions with various reagents, including trimethyl phosphite and sodium diethyl phosphite. These reactions have demonstrated the compound's potential in phosphorylation and alkylation, important processes in organic synthesis (Pevzner, 2003).

Mechanism of Action

Methyl 4-methylfuran-3-carboxylate’s biological activity depends on its specific substituents. Some related furan derivatives exhibit anticancer, kinase inhibition, insulin secretion inhibition, and antiparasitic properties .

  • Physical and Chemical Properties Analysis

    • Chemical Properties : It is reactive due to the presence of the carboxylate group, making it suitable for various synthetic transformations .
  • properties

    IUPAC Name

    methyl 4-methylfuran-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H8O3/c1-5-3-10-4-6(5)7(8)9-2/h3-4H,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PUWMYLHEKBBUNG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=COC=C1C(=O)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H8O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    140.14 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 4-methylfuran-3-carboxylate

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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